1,2,3-Trifluor-5-methylbenzol

Übersicht

Beschreibung

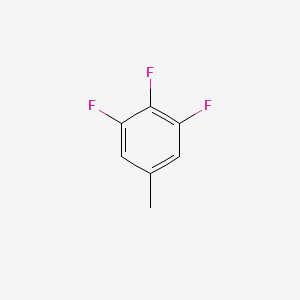

1,2,3-Trifluoro-5-methylbenzene is a chemical compound with the formula C₇H₅F₃. It has a molecular weight of 146.11 g/mol . It is supplied by Apollo Scientific .

Molecular Structure Analysis

The molecular structure of 1,2,3-Trifluoro-5-methylbenzene consists of a benzene ring with three fluorine atoms and one methyl group attached. The InChI code for this compound is 1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 .Physical And Chemical Properties Analysis

1,2,3-Trifluoro-5-methylbenzene has a density of 1.2±0.1 g/cm³ . Its boiling point is 126.3±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Synthese fluorierter Verbindungen

1,2,3-Trifluor-5-methylbenzol: wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Die Trifluormethylgruppe ist eine häufige Einheit in der pharmazeutischen Chemie aufgrund ihrer Lipophilie und Biostabilität, die die metabolische Stabilität von Medikamenten verbessern kann . Diese Verbindung dient als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle, die eine Vielzahl von pharmakologischen Aktivitäten aufweisen.

Materialwissenschaft: Spezialchemikalien

In der Materialwissenschaft wird This compound zur Herstellung von Spezialchemikalien verwendet, die spezifische fluorierte aromatische Strukturen erfordern . Diese Materialien besitzen häufig einzigartige Eigenschaften wie Beständigkeit gegen Lösungsmittel und Säuren, was sie für raue Umgebungen und spezielle Anwendungen geeignet macht.

Chemische Synthese: Bausteine

Diese Verbindung dient als Baustein in der chemischen Synthese, insbesondere bei Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung . Ihre Stabilität und Reaktivität machen sie zu einem idealen Kandidaten für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, einem grundlegenden Schritt bei der Konstruktion komplexer organischer Moleküle.

Analytische Chemie: Referenzstandards

This compound: kann aufgrund seiner wohldefinierten Struktur und Eigenschaften als Referenzstandard in der analytischen Chemie verwendet werden . Es hilft bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden, um Genauigkeit und Präzision in der chemischen Analyse zu gewährleisten.

Landwirtschaft: Entwicklung von Pestiziden

Obwohl direkte Anwendungen in der Landwirtschaft nicht gut dokumentiert sind, könnten fluorierte Verbindungen wie This compound möglicherweise bei der Entwicklung von Pestiziden eingesetzt werden . Ihre strukturellen Komponenten können zur Wirksamkeit und Stabilität von agrochemischen Formulierungen beitragen.

Umweltwissenschaften: Studien zum Abbau von Schadstoffen

In den Umweltwissenschaften ist die Forschung zum Abbau von fluorierten Verbindungen, einschließlich This compound, von entscheidender Bedeutung . Das Verständnis seiner Abbauprodukte und seines Umweltverhaltens trägt zur Bewertung der ökologischen Auswirkungen fluorierter Schadstoffe bei.

Safety and Hazards

While specific safety data for 1,2,3-Trifluoro-5-methylbenzene was not found, general safety measures for handling similar compounds include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation . It’s also recommended to wear personal protective equipment and chemical impermeable gloves .

Wirkmechanismus

Target of Action

1,2,3-Trifluoro-5-methylbenzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can participate in various chemical reactions, including electrophilic aromatic substitution .

Biochemische Analyse

Biochemical Properties

1,2,3-Trifluoro-5-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or modifying their activity. For example, 1,2,3-Trifluoro-5-methylbenzene can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the inhibition of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

1,2,3-Trifluoro-5-methylbenzene can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins can lead to changes in cell function. For instance, the inhibition of cytochrome P450 enzymes by 1,2,3-Trifluoro-5-methylbenzene can result in altered metabolic flux and changes in the levels of metabolites within the cell. Additionally, the compound may affect cell signaling pathways by interacting with signaling proteins, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of 1,2,3-Trifluoro-5-methylbenzene involves its binding interactions with biomolecules. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. This inhibition can result in changes in gene expression and cellular metabolism, as the levels of metabolites and signaling molecules are altered .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3-Trifluoro-5-methylbenzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in metabolic pathways. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1,2,3-Trifluoro-5-methylbenzene in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

1,2,3-Trifluoro-5-methylbenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions. The compound’s interactions with these enzymes can affect metabolic flux and the levels of metabolites within the cell, potentially leading to changes in cellular function and gene expression .

Transport and Distribution

Within cells and tissues, 1,2,3-Trifluoro-5-methylbenzene is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its movement across cell membranes, allowing it to reach various cellular compartments. Additionally, the compound’s interactions with binding proteins can affect its localization and accumulation within cells, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of 1,2,3-Trifluoro-5-methylbenzene can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. These interactions can influence the compound’s biochemical activity and its effects on cellular function .

Eigenschaften

IUPAC Name |

1,2,3-trifluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGHLGTNVYXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590937 | |

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284463-96-3 | |

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)